Product packaging for Acetyl-DL-carnitine(Cat. No.:CAS No. 14992-62-2)

Acetyl-DL-carnitine

Cat. No.: B081301
CAS No.: 14992-62-2
M. Wt: 203.24 g/mol
InChI Key: RDHQFKQIGNGIED-UHFFFAOYSA-N
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Description

Acetyl-DL-carnitine is a racemic mixture of the acetylated ester of carnitine, a crucial metabolite in mammalian energy metabolism. Its primary research value lies in its role in the transport of long-chain fatty acids into the mitochondrial matrix for beta-oxidation, a key process for cellular energy production . Within cells, carnitine and its acetylated derivative also function as a buffer for the acyl-CoA pool, helping to regulate the availability of free coenzyme A and maintain metabolic flexibility . In research settings, this compound is investigated for its potential neuroprotective properties. Studies suggest its mechanism may involve improving cerebral energy metabolism, providing acetyl groups for the synthesis of the neurotransmitter acetylcholine, and demonstrating antioxidant activity . Research has also explored its application in models of peripheral neuropathy and its influence on mitochondrial function, making it a compound of interest for metabolic and neurological disorder research . The acetyl moiety of acetylcarnitine is actively metabolized in neural cells, contributing to the tricarboxylic acid (TCA) cycle and the synthesis of neurotransmitters like glutamate and GABA . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO4 B081301 Acetyl-DL-carnitine CAS No. 14992-62-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyloxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-7(11)14-8(5-9(12)13)6-10(2,3)4/h8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHQFKQIGNGIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048117
Record name Acetyl-DL-carnitine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14992-62-2
Record name Acetylcarnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14992-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyl-DL-carnitine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl-DL-carnitine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETYLCARNITINE, (±)-
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Intracellular Metabolism and Bioenergetics of Acetyl Dl Carnitine

Role of Carnitine O-Acetyltransferase (CRAT) in Acetyl-DL-carnitine Synthesis and Interconversion

Carnitine O-acetyltransferase (CRAT) is a critical enzyme that catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and carnitine. genecards.orgmaayanlab.cloudebi.ac.uk This reaction produces acetylcarnitine and is essential for maintaining metabolic flexibility. maayanlab.cloud CRAT is located in various cellular compartments, including the mitochondrial matrix, peroxisomes, and the endoplasmic reticulum. hmdb.caresearchgate.net

Regulation of Acetyl-CoA Homeostasis by CRAT

CRAT is a key regulator of the acetyl-CoA/CoA ratio within the cell. genecards.orgmaayanlab.cloud By converting acetyl-CoA to this compound, CRAT helps to buffer the mitochondrial acetyl-CoA pool. nih.gov This buffering action is crucial for preventing the accumulation of acetyl-CoA, which can inhibit important metabolic enzymes like pyruvate (B1213749) dehydrogenase. maayanlab.cloudnih.gov This process is vital for maintaining mitochondrial function and preventing metabolic overload. nih.gov

The reversible nature of the CRAT-catalyzed reaction allows for the regeneration of acetyl-CoA from this compound when needed by the cell. openaidsjournal.com This dynamic equilibrium is essential for metabolic flexibility, enabling smooth transitions between fatty acid and glucose oxidation in response to changing energy demands. nih.gov

Modulation of Cellular Energy Metabolism and Carbon Flux by this compound

This compound, through the action of CRAT, plays a significant role in modulating cellular energy metabolism and the flow of carbon through various metabolic pathways. By facilitating the transport of acetyl groups, it influences the balance between carbohydrate and lipid metabolism. nih.gov

During periods of high energy demand or when fatty acids are the primary fuel source, the production of acetyl-CoA from beta-oxidation increases. CRAT converts this excess acetyl-CoA into this compound, which can then be transported out of the mitochondria. nih.gov This process not only prevents the accumulation of acetyl-CoA but also allows for the export of acetyl units to other parts of the cell or even other tissues, contributing to systemic energy metabolism. nih.gov

This compound and the Mitochondrial Carnitine Shuttle System

The mitochondrial carnitine shuttle system is a crucial transport mechanism that facilitates the movement of fatty acids into the mitochondria for beta-oxidation. This compound is an integral part of this system, specifically for the transport of short-chain acetyl groups.

Transport of Acetyl Groups Across Mitochondrial Membranes by this compound

The inner mitochondrial membrane is impermeable to acetyl-CoA. mdpi.com this compound serves as a carrier molecule to transport these two-carbon units across this barrier. hmdb.cawikipedia.org Inside the mitochondria, CRAT catalyzes the transfer of an acetyl group from acetyl-CoA to carnitine, forming this compound. hmdb.ca This newly formed this compound can then be transported across the inner mitochondrial membrane into the intermembrane space and subsequently into the cytosol. hmdb.caresearchgate.net

Conversely, when there is a need for acetyl groups within the mitochondria, this compound from the cytosol can be transported into the mitochondrial matrix, where CRAT will convert it back to acetyl-CoA and carnitine. nih.gov This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production. nih.gov

Interplay with Carnitine/Acylcarnitine Translocase (CACT) and Carnitine Palmitoyltransferases (CPT1, CPT2)

The transport of this compound across the inner mitochondrial membrane is mediated by the carnitine/acylcarnitine translocase (CACT), also known as SLC25A20. nih.govmdpi.com CACT functions as an antiporter, exchanging one molecule of acetylcarnitine from the matrix for one molecule of free carnitine from the intermembrane space. nih.govcnr.it

The carnitine shuttle system also involves two other key enzymes: carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2). cnr.itmdpi.com

CPT1 , located on the outer mitochondrial membrane, catalyzes the conversion of long-chain fatty acyl-CoAs to their corresponding acylcarnitines. mdpi.comfrontiersin.org

CPT2 , located on the inner mitochondrial membrane, converts these long-chain acylcarnitines back into acyl-CoAs within the mitochondrial matrix, making them available for beta-oxidation. nih.govmdpi.com

While CPT1 and CPT2 are primarily involved with long-chain fatty acids, CRAT's role with short-chain acetyl groups complements their function, ensuring the efficient transport and utilization of all fatty acid-derived acyl groups. nih.govmdpi.com Together, these components of the carnitine shuttle system work in a coordinated fashion to regulate fatty acid oxidation and energy metabolism. mdpi.com

Contribution of this compound to Adenosine (B11128) Triphosphate Production and Oxidative Phosphorylation

This compound plays a vital role in cellular energy production by supplying acetyl-CoA, the primary fuel for the tricarboxylic acid (TCA) cycle. wikipedia.org The TCA cycle, in turn, generates reducing equivalents (NADH and FADH2) that are essential for oxidative phosphorylation, the main process by which cells produce adenosine triphosphate (ATP). nih.gov

By facilitating the transport of acetyl groups into the mitochondria, this compound ensures a steady supply of substrate for the TCA cycle. nih.gov The acetyl-CoA derived from this compound condenses with oxaloacetate to form citrate (B86180), initiating the cycle. nih.gov The subsequent reactions of the TCA cycle lead to the production of ATP (or GTP), NADH, and FADH2. nih.gov

Table of Research Findings on this compound's Metabolic Role

Finding Key Function Metabolic Pathway Affected Reference(s)
Buffers mitochondrial acetyl-CoA levels Prevents accumulation of acetyl-CoA Acetyl-CoA Homeostasis nih.govnih.gov
Transports acetyl groups Facilitates movement across mitochondrial membranes Carnitine Shuttle System hmdb.cawikipedia.org
Supplies substrate for TCA cycle Provides acetyl-CoA for citrate synthesis Tricarboxylic Acid (TCA) Cycle nih.gov
Modulates energy metabolism Balances carbohydrate and lipid utilization Cellular Energy Metabolism nih.gov

Metabolic Flexibility and Substrate Utilization Influenced by this compound

Metabolic flexibility is the capacity of a cell or organism to adapt fuel oxidation to fuel availability. This ability to switch between primary substrates, such as fatty acids and glucose, is critical for maintaining energy homeostasis in response to varying physiological conditions like fasting, exercise, or feeding. guidetopharmacology.org A state of metabolic inflexibility, where this switching mechanism is impaired, is a recognized feature of insulin (B600854) resistance, obesity, and type 2 diabetes. guidetopharmacology.orgwikipedia.org The carnitine system, particularly the formation of acetylcarnitine, plays a pivotal role in modulating this flexibility. fishersci.se

The enzyme Carnitine O-acetyltransferase (CRAT), located in the mitochondrial matrix, is a key player in this process. wikipedia.orgwikipedia.org It catalyzes the reversible transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to L-carnitine (B1674952), forming acetyl-L-carnitine (B1666533) and freeing coenzyme A (CoA). wikipedia.orglipidmaps.org This function is crucial for buffering the mitochondrial acetyl-CoA pool. wikipedia.orgwikipedia.org During states of high energy flux, such as vigorous exercise or in an overfed state, the production of acetyl-CoA from either glucose (via pyruvate) or fatty acid β-oxidation can exceed the oxidative capacity of the tricarboxylic acid (TCA) cycle. wikipedia.org This surplus leads to an accumulation of acetyl-CoA, which can cause a "metabolic gridlock" by allosterically inhibiting key enzymes, notably the pyruvate dehydrogenase (PDH) complex. wikipedia.org Inhibition of PDH curtails glucose oxidation, a central tenet of the glucose-fatty acid cycle proposed by Randle. wikipedia.org

By converting excess acetyl-CoA into acetylcarnitine, CRAT prevents this inhibitory buildup. wikipedia.org Acetylcarnitine is a membrane-permeable molecule that can be transported out of the mitochondria into the cytosol, effectively clearing the mitochondrial matrix of excess acetyl groups. wikipedia.orglipidmaps.org This process simultaneously replenishes the pool of free intramitochondrial CoA, which is essential for the continuous operation of metabolic pathways, including the β-oxidation of fatty acids. wikipedia.orglipidmaps.org Thus, the CRAT-mediated formation of acetylcarnitine provides a mechanism for the cell to manage its carbon flux, maintain metabolic flexibility, and efficiently transition between fat and glucose oxidation. wikipedia.orgwikipedia.org

Research findings from both animal and human studies underscore the importance of this system. Studies in muscle-specific CrAT knockout mice revealed that the absence of this enzyme leads to compromised glucose tolerance and impaired metabolic flexibility. wikipedia.org Conversely, enhancing carnitine availability has been shown to rescue this flexibility.

Table 1: Effect of L-carnitine Supplementation on Metabolic Flexibility in Humans with Impaired Glucose Tolerance (IGT) This interactive table summarizes findings from a randomized, placebo-controlled, double-blind crossover study. fishersci.sedsmz.de

Parameter Group Before Supplementation After Supplementation (36 days) Outcome
Metabolic Flexibility (Δ RER) IGT Placebo Lower than NGT No significant change Remained impaired
IGT L-carnitine Lower than NGT Restored to NGT levels Improved
Fasting Respiratory Exchange Ratio (RER) IGT L-carnitine Similar to Placebo Lower than Placebo Shift towards fat oxidation
Skeletal Muscle Acetylcarnitine IGT L-carnitine Baseline Increased (Rest & Post-exercise) Enhanced buffering capacity
Long-chain Acylcarnitines IGT L-carnitine Baseline Reduced Suggests more complete fat oxidation

NGT: Normal Glucose Tolerant. RER: Respiratory Exchange Ratio. Δ RER represents the change in RER upon insulin stimulation, a measure of the ability to switch from fat to carbohydrate oxidation. fishersci.sedsmz.de

Furthermore, studies in rats have shown that the administration of acetyl-L-carnitine can directly influence substrate choice. It was found to decrease the total release of CO2 from labeled glucose and reduce the incorporation of glucose-derived carbon into TCA cycle intermediates. wikipedia.orglipidmaps.org This suggests a glucose-sparing effect, where the acetyl group from the administered acetyl-L-carnitine is utilized for energy, thereby reducing the need for glucose oxidation. wikipedia.orglipidmaps.org This highlights the direct role of acetylcarnitine in cellular bioenergetics and substrate utilization.

Molecular and Cellular Mechanisms of Acetyl Dl Carnitine Action

Neurotransmitter Synthesis and Modulation by Acetyl-DL-carnitine

This compound exerts significant influence over several key neurotransmitter systems in the brain, contributing to its observed effects on cognitive function and mood.

One of the most well-documented effects of this compound is its ability to enhance cholinergic neurotransmission. nih.govimrpress.commdpi.com It achieves this primarily by providing the acetyl group necessary for the synthesis of acetylcholine (B1216132) (ACh), a critical neurotransmitter for memory, learning, and attention. researchgate.netnih.gov

The synthesis of ACh is catalyzed by the enzyme choline (B1196258) acetyltransferase (ChAT), which transfers an acetyl group from acetyl-CoA to choline. hmdb.ca this compound serves as a readily available source of acetyl-CoA in the cytoplasm of neurons, thereby promoting ACh synthesis. nih.govmdpi.com Studies have demonstrated that this compound can increase the synthesis and release of ACh. imrpress.com This enhancement of cholinergic activity is thought to be a key mechanism behind the cognitive-enhancing properties attributed to this compound. mdpi.commdpi.com

Beyond the cholinergic system, this compound also modulates other major neurotransmitter systems, including the glutamatergic, GABAergic, and dopaminergic systems. hmdb.ca

Glutamatergic and GABAergic Systems: The acetyl group from this compound can be incorporated into the carbon skeleton of the neurotransmitters glutamate (B1630785) and gamma-aminobutyric acid (GABA). nih.govnih.gov This was demonstrated in studies where labeled this compound was metabolized in the brain, with the label appearing in glutamate and GABA. nih.gov This indicates that this compound can serve as a precursor for these key excitatory and inhibitory neurotransmitters, respectively. elifesciences.org It has also been shown to modulate the release of glutamate. frontiersin.org

Dopaminergic System: Research indicates that this compound can positively affect the dopaminergic system. imrpress.com Studies in aging animal models have shown that long-term treatment with this compound can reduce the age-related loss of D1 dopamine (B1211576) receptors and increase the electrically stimulated release of dopamine. nih.gov It has also been shown to have protective actions on the dopaminergic system in models of neurotoxicity. nih.gov

Table 2: Modulation of Neurotransmitter Systems by this compound

Neurotransmitter System Mechanism of Action Observed Effects Supporting Research
Cholinergic Provides acetyl groups for acetylcholine (ACh) synthesis. researchgate.netnih.govIncreased ACh synthesis and release. imrpress.comStudies show enhanced cholinergic neurotransmission. mdpi.commdpi.com
Glutamatergic Acetyl group incorporated into glutamate's carbon skeleton. nih.govnih.govServes as a precursor for glutamate synthesis. elifesciences.orgLabeled this compound metabolism shows incorporation into glutamate. nih.gov
GABAergic Acetyl group incorporated into GABA's carbon skeleton. nih.govnih.govServes as a precursor for GABA synthesis. elifesciences.orgLabeled this compound metabolism shows incorporation into GABA. nih.gov
Dopaminergic Modulates dopamine release and receptor density. imrpress.comnih.govIncreased dopamine release and reduced age-related receptor loss. nih.govStudies in aging animals show positive effects on the dopaminergic system. nih.gov

Enhancement of Cholinergic Activity and Acetylcholine Synthesis

Antioxidant and Anti-inflammatory Properties of this compound

This compound exhibits notable antioxidant and anti-inflammatory properties, which contribute significantly to its neuroprotective effects.

Its antioxidant actions are multifaceted. It has been reported to directly scavenge free radicals and chelate catalytic metals like iron and copper that promote the formation of reactive oxygen species (ROS). ecronicon.net Furthermore, it helps maintain mitochondrial integrity under stress, thereby preventing the formation of ROS at their source. ecronicon.net Studies have shown that this compound can enhance the activities of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govsemanticscholar.org

A significant mechanism underlying its antioxidant effect is the activation of the Nrf2 (Nuclear factor erythroid 2–related factor 2) signaling pathway. ecronicon.netmdpi.comeaspublisher.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. tandfonline.com By activating Nrf2, this compound can bolster the cell's endogenous antioxidant defenses. mdpi.com

In terms of its anti-inflammatory properties, this compound has been shown to inhibit the pro-inflammatory NF-κB (nuclear factor-kappa B) signaling pathway. ecronicon.netnih.govresearchgate.net NF-κB is a key transcription factor that controls the expression of numerous inflammatory mediators, including cytokines like TNF-α and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS). nih.govresearchgate.net By suppressing NF-κB activation, this compound can reduce the production of these inflammatory molecules. nih.govresearchgate.net Research has demonstrated that this compound administration can lower the expression of TNF-α, IL-1β, and iNOS in various tissues. nih.gov

Reduction of Oxidative Stress Markers by this compound

Acetyl-L-carnitine (B1666533) (ALCAR) demonstrates notable antioxidant properties by mitigating oxidative stress. patsnap.com This is achieved through several mechanisms, including the scavenging of free radicals and the enhancement of endogenous antioxidant defense systems. chinjmap.com Research indicates that ALCAR can decrease markers of lipid peroxidation, such as malondialdehyde (MDA). nih.govmdpi.com For instance, in a study on atherosclerotic rats, ALCAR administration significantly decreased MDA levels in the serum, aorta, and heart tissue. nih.gov

Furthermore, ALCAR has been shown to increase the activity and levels of key antioxidant enzymes. These include superoxide dismutase (SOD), which catalyzes the dismutation of superoxide radicals, and glutathione peroxidase (GSH-Px), which is crucial for reducing hydrogen peroxide and lipid hydroperoxides. nih.gov In the aforementioned study with atherosclerotic rats, ALCAR treatment led to a remarkable increase in SOD and GSH-Px activities. nih.gov The compound also supports the levels of glutathione (GSH), a vital intracellular antioxidant. mdpi.com This comprehensive action helps protect cells from oxidative damage, which is particularly beneficial for highly active tissues like the brain and heart. patsnap.com The antioxidant effects of ALCAR are linked to its ability to protect mitochondrial function and modulate redox signaling pathways. ecronicon.net

Interactive Data Table: Effect of Acetyl-L-carnitine on Oxidative Stress Markers

Marker Effect of ALCAR Tissue/Sample Study Finding
Malondialdehyde (MDA) Decrease Serum, Aortic & Heart Tissue Significantly decreased levels, indicating reduced lipid peroxidation. nih.gov
Superoxide Dismutase (SOD) Increase Serum, Aortic & Heart Tissue Remarkably increased activity, enhancing antioxidant defense. nih.gov
Glutathione Peroxidase (GSH-Px) Increase Serum, Aortic & Heart Tissue Remarkably increased activity, boosting protection against oxidative damage. nih.gov
Glutathione (GSH) Increase Not specified Increased concentration of this powerful antioxidant mediator. mdpi.com

Attenuation of Neuroinflammation and Microglial Activation

Acetyl-L-carnitine exerts significant anti-inflammatory effects within the central nervous system, primarily by modulating the activity of microglia, the brain's resident immune cells. Chronic activation of microglia contributes to neuroinflammation through the release of pro-inflammatory cytokines. frontiersin.org Studies have shown that ALCAR can attenuate this process. For example, in animal models of Parkinson's disease, ALCAR treatment has been observed to reduce microglial activation. dovepress.com

ALCAR's anti-inflammatory action involves the downregulation of key inflammatory mediators. Research has demonstrated that ALCAR can significantly decrease the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.govmdpi.com In a study on atherosclerotic rats, ALCAR administration markedly reduced the mRNA and protein levels of TNF-α and IL-1β in heart and aortic tissues. nih.gov Furthermore, ALCAR has been shown to inhibit other inflammatory markers like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govarchivesofmedicalscience.com The mechanism behind these effects may involve the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. archivesofmedicalscience.com By suppressing these inflammatory cascades, ALCAR helps to protect neurons from the damaging effects of chronic neuroinflammation. frontiersin.orgmdpi.com

Interactive Data Table: ALCAR's Effect on Inflammatory Markers

Inflammatory Marker Effect of ALCAR Administration Study Context
Microglial Activation Attenuation Parkinson's Disease Model dovepress.com
Tumor Necrosis Factor-alpha (TNF-α) Decrease Atherosclerotic Rats nih.gov, Fibromyalgia mdpi.com
Interleukin-1beta (IL-1β) Decrease Atherosclerotic Rats nih.gov, Fibromyalgia mdpi.com
Cyclooxygenase-2 (COX-2) Decrease Lipopolysaccharide-induced neuroinflammation archivesofmedicalscience.com
Inducible Nitric Oxide Synthase (iNOS) Decrease Atherosclerotic Rats nih.gov

Neurotrophic Effects and Neuronal Plasticity Influenced by this compound

Acetyl-L-carnitine (ALCAR) plays a significant role in promoting neurotrophic activities and enhancing neuronal plasticity, which are crucial for the maintenance and function of the nervous system. frontiersin.orgunifi.it Its effects are multifaceted, involving the regulation of neurotrophic factors, modulation of synaptic structure and function, and the facilitation of adaptive changes in neural connectivity.

Regulation of Nerve Growth Factor (NGF) and Receptor Expression

ALCAR has been shown to positively influence the nerve growth factor (NGF) system, a key player in the survival, development, and function of neurons. nih.gov Studies in aged rats have demonstrated that treatment with ALCAR can increase the levels of NGF in the central nervous system. nih.gov This effect is observed with both short-term and long-term administration, suggesting a direct impact on the NGF system. nih.gov

Furthermore, ALCAR appears to enhance the cellular response to NGF by upregulating its receptors. Research on PC12 cells, a cell line commonly used in neurological research, has shown that ALCAR treatment increases the binding of NGF to its receptors. nih.gov This is accompanied by an increase in the amount of the p75NTR receptor and its corresponding mRNA levels. nih.gov By boosting both NGF levels and the expression of its receptors, ALCAR may help counteract age-related declines in neurotrophic support and promote neuronal health. nih.govnih.gov

Impact on Synaptic Function and Dendritic Morphology

The structural and functional integrity of synapses is fundamental to learning and memory, and ALCAR has been shown to exert beneficial effects in this domain. It is involved in modulating synaptic plasticity and transmission. mdpi.com The acetyl group in ALCAR can be utilized for the synthesis of acetylcholine, a critical neurotransmitter for cognitive function. mdpi.com

ALCAR's influence extends to the physical structure of neurons, particularly the dendrites and their spines, which are the primary sites of excitatory synaptic input. While direct evidence on ALCAR's specific impact on dendritic morphology from the provided context is limited, its role in promoting neurotrophic factor activity, such as NGF, is closely linked to the maintenance and growth of dendritic arbors and synaptic connections. frontiersin.orgnih.govnih.gov

Mechanisms of Adaptive Synaptic Plasticity

ALCAR contributes to adaptive synaptic plasticity, the ability of synapses to strengthen or weaken over time in response to changes in neural activity. This is a fundamental mechanism for learning and memory. ALCAR's role in mitigating excitotoxicity, a pathological process where excessive glutamate receptor activation leads to neuronal damage, is a key aspect of its neuroprotective effect on synaptic function. frontiersin.org By counteracting post-traumatic excitotoxicity, ALCAR helps preserve the capacity for synaptic plasticity. frontiersin.org

The compound's ability to modulate mitochondrial function and energy metabolism also indirectly supports synaptic plasticity, as these processes are highly energy-dependent. ecronicon.net By ensuring an adequate energy supply, ALCAR helps maintain the intricate machinery required for synaptic transmission and adaptation.

Cell Membrane Integrity and Function in Response to this compound

Acetyl-L-carnitine (ALCAR) contributes to the maintenance of cell membrane integrity and function, which is vital for cellular health and communication. The membrane's structure and fluidity are critical for the proper functioning of embedded proteins, such as receptors and enzymes. ALCAR's role in fatty acid metabolism is pertinent here, as the composition of fatty acids in membrane phospholipids (B1166683) influences membrane properties.

Molecular Chaperone-like Activities of this compound

One of the potential molecular mechanisms contributing to the biological effects of Acetyl-L-carnitine (ALCAR) is its ability to act as a molecular chaperone. nih.gov This function involves the stabilization of proteins, prevention of misfolding, and protection against aggregation, which are crucial processes implicated in various cellular stress conditions and age-related diseases. nih.govscirp.org

Research has demonstrated that ALCAR and its related compounds, such as L-carnitine (B1674952) and acetyl-D-carnitine, can function as pharmacological allosteric chaperones. cnr.ittandfonline.comnih.gov For instance, they have been shown to stabilize the human lysosomal α-glucosidase (GAA) enzyme, which is deficient in Pompe disease. cnr.ittandfonline.comnih.gov This stabilization occurs without inhibiting the enzyme's activity and can even act synergistically with other chaperone molecules. cnr.ittandfonline.com In studies involving fibroblasts from Pompe disease patients, these carnitine compounds enhanced the activity of the residual GAA enzyme. tandfonline.comresearchgate.net

The chaperone-like activity of carnitine and its acetylated form has also been observed in the context of oxidative stress. In lens proteins, L-carnitine was found to protect the molecular chaperone activity of α-crystallin, a key protein for maintaining lens transparency. faimallusr.comnih.gov Oxidative stress can impair α-crystallin's function, but L-carnitine helps to mitigate this by reducing post-translational modifications and preserving its ability to prevent the aggregation of denatured proteins. faimallusr.comnih.gov This protective effect is partly attributed to the acetylation of crystallin, a process favored by the increase in acetyl-L-carnitine levels. faimallusr.com

Furthermore, studies in model organisms like C. elegans have shown that L-carnitine can reduce the aggregation of amyloid proteins, a hallmark of many neurodegenerative diseases. aging-us.com This suggests a broader role for carnitine and its derivatives in preventing the accumulation of misfolded proteins. The mechanism may involve the modulation of cellular stress responses and the maintenance of protein homeostasis.

The chaperone-like properties of Acetyl-L-carnitine are also linked to its ability to influence protein acetylation. By serving as an acetyl group donor, ALCAR can modify the structure and function of proteins, potentially preventing harmful modifications like glycation that can lead to protein aggregation. faimallusr.commdpi.com This acetylation can stabilize protein conformation and function, as seen with α-crystallin. faimallusr.com

Table 1: Research Findings on the Chaperone-like Activities of Carnitine Compounds

Compound Model System Key Findings Reference
Acetyl-L-carnitine (ALCAR), L-carnitine, Acetyl-D-carnitine Human lysosomal α-glucosidase (GAA) in cell-free assays and Pompe disease patient fibroblasts Stabilized GAA enzyme activity without inhibition; acted synergistically with other chaperones; enhanced residual GAA activity in patient cells. cnr.ittandfonline.comnih.govresearchgate.net
L-carnitine Rat lens proteins under oxidative stress Protected the chaperone activity of α-crystallin; reduced post-translational protein modifications. faimallusr.comnih.gov
L-carnitine C. elegans Reduced amyloid protein aggregation. aging-us.com
Acetyl-L-carnitine General mechanism Acts as an acetyl group donor, potentially preventing protein glycation and subsequent aggregation. faimallusr.commdpi.com
L-carnitine Horse seminal plasma protein (HSP-1/2) Modulated the chaperone-like activity of HSP-1/2 in a concentration-dependent manner. ias.ac.innih.gov

Research on Acetyl Dl Carnitine in Neurological and Cognitive Contexts

Neuroprotection in Models of Brain Injury and Neurodegeneration

Acetyl-DL-carnitine has demonstrated notable neuroprotective potential in various experimental models of brain injury and neurodegeneration. Its therapeutic effects are attributed to its ability to improve energy metabolism, reduce oxidative stress, and prevent cell death. nih.gov

Traumatic Brain Injury and Ischemic Models

In experimental settings of traumatic brain injury (TBI) and cerebral ischemia, this compound has shown significant neuroprotective effects. nih.govresearchgate.net Studies on models of focal and global cerebral ischemia indicate that the compound can reduce cerebral edema and improve neurobehavioral and neurocognitive functions. researchgate.net In immature rat models of TBI, treatment with this compound has been found to decrease lesion size and enhance neurological outcomes. frontiersin.org This is thought to be a result of improved cerebral energy metabolism, which helps to reduce cell death caused by metabolic failure. frontiersin.org Furthermore, research suggests that this compound normalizes cerebral membrane alterations and metabolic energy during recovery from ischemia. mdpi.com

Mechanisms of Inhibiting Excitotoxicity

Excitotoxicity, a phenomenon where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage, is a key factor in many neurological conditions. This compound helps to counter this by protecting neural cells from such damage. mdpi.com It has been shown to modulate the N-methyl-D-aspartate (NMDA) receptor, which, when overstimulated by glutamate, can cause a harmful influx of calcium into neurons, leading to cell damage and death. mdpi.commdpi.com Preclinical studies have also shown that Acetyl-L-carnitine (B1666533) and L-carnitine (B1674952) can protect against NMDA receptor toxicity by reducing oxidative DNA damage and lipid peroxidation in neurons. researchgate.net By enhancing neuronal metabolism in the mitochondria, it helps maintain cellular energy production, which is vital for preventing neuronal degeneration. mdpi.com

Cognitive Function and Memory Research Involving this compound

The impact of this compound on cognitive function and memory has been extensively studied, especially concerning age-related decline and neurodegenerative diseases.

Studies in Models of Age-Related Cognitive Decline

In animal models of aging, this compound has been shown to improve cognitive deficits. neurology.org Supplementation in aged rats has been found to reverse the age-associated decline in metabolic activity, which is believed to contribute to improvements in short-term memory and cognitive function. pnas.org These effects are linked to the compound's ability to improve mitochondrial function and enhance cholinergic neurotransmission. pnas.orgcdnsciencepub.com this compound provides acetyl groups that can be used for the synthesis of acetylcholine (B1216132), a neurotransmitter crucial for memory and learning. mdpi.com

Impact on Learning and Spatial Working Memory

Research, primarily in animal models, suggests that Acetyl-L-carnitine (ALCAR) can positively influence learning and memory, particularly in aged subjects or those with neurological impairments. In aged rats, chronic ALCAR administration has been shown to improve performance in discrimination learning tasks. capes.gov.brnih.gov Treated animals demonstrated significantly better outcomes in tasks designed to test hippocampal function, suggesting that ALCAR may counteract age-related cognitive decline. capes.gov.brnih.gov

Further studies have explored its effects on spatial memory. In rats with neonatal anoxia-induced behavioral deficits, chronic ALCAR treatment ameliorated spatial memory performance in maze tasks. nih.gov Similarly, ALCAR supplementation improved spatial working memory in rats exposed to hypobaric hypoxia, a condition known to induce oxidative stress and memory impairment. researchgate.netnih.gov The mechanism for these improvements is thought to involve enhanced cholinergic activity, as ALCAR can donate its acetyl group for the synthesis of acetylcholine, a neurotransmitter crucial for learning and memory. nih.govpatsnap.com Additionally, ALCAR has been found to increase synaptic neurotransmission and improve learning capacity in aging rats. nih.gov Feeding aged rats a combination of ALCAR and R-α-lipoic acid was shown to improve performance on memory tasks, which was associated with a reduction in mitochondrial decay and oxidative damage in the hippocampus. pnas.org

Table 1: Summary of Acetyl-L-carnitine Research on Learning and Memory

Model/Subject Task/Condition Key Findings Reference(s)
Aged Rats Discrimination Learning Improved performance, suggesting antagonism of age-dependent hippocampal deterioration. capes.gov.brnih.gov
Aged Rats Hebb-Williams & AKON-1 Tasks Enhanced cholinergic activities (choline uptake, acetylcholine synthesis/release) and increased synaptic neurotransmission. nih.gov
Rats with Neonatal Anoxia Maze & Water Maze Reduced hyperactivity and ameliorated spatial memory deficits. nih.gov
Rats with Hypobaric Hypoxia Morris Water Maze Improved spatial working memory and reduced oxidative stress in the hippocampus. researchgate.netnih.gov
Aged Rats Morris Water Maze Reversed age-associated mitochondrial structural decay and improved spatial memory. pnas.org

This compound in Mood and Affective Disorders Research

ALCAR has been investigated for its potential role in mood regulation, with preclinical studies pointing towards rapid-acting antidepressant-like effects. pnas.orgmdpi.comnih.gov This research highlights mechanisms distinct from traditional monoaminergic antidepressants, focusing on glutamate modulation and neuroplasticity. mdpi.comfrontiersin.org

Antidepressant-like Effects and Neuroplasticity

Preclinical studies have demonstrated that ALCAR can produce rapid and long-lasting antidepressant-like effects. pnas.orgnih.gov In animal models of both genetic and stress-induced depression, ALCAR administration led to behavioral improvements, such as reduced immobility in the forced swim test, within a few days, a much faster onset than conventional antidepressants like chlorimipramine. pnas.orgmdpi.comnih.gov

The mechanisms behind these effects are linked to neuroplasticity. ALCAR is believed to modulate the glutamatergic system. frontiersin.orgnih.gov It has been shown to epigenetically regulate and increase the expression of type 2 metabotropic glutamate (mGlu2) receptors in the hippocampus and prefrontal cortex. pnas.orgnih.gov This upregulation is thought to be a key part of its antidepressant action. pnas.org Furthermore, ALCAR has been found to influence levels of Brain-Derived Neurotrophic Factor (BDNF) and the neuropeptide VGF, which are crucial for neuronal survival and plasticity. pnas.orgnih.gov In mice subjected to chronic stress, ALCAR reversed the downregulation of BDNF and VGF in the hippocampus and prefrontal cortex, which was associated with an alleviation of depressive-like behaviors. nih.gov This effect is thought to be mediated by the PI3K/AKT signaling pathway. nih.gov

Mechanisms in Stress Response Pathways

ALCAR's influence extends to the cellular stress response. It is known to play a role in modulating redox-dependent mechanisms and can up-regulate vitagenes, a group of genes that includes heat shock proteins, which help protect cells from stress. nih.gov By enhancing the cellular stress response, ALCAR may contribute to neuroprotection. nih.gov In zebrafish models, ALCAR prevented the anxiety-like behavior and the increase in lipid peroxidation in the brain induced by acute stress. peerj.com

Research also suggests ALCAR can modulate the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. It has been shown to increase the binding of glucocorticoids in the hippocampus. mdpi.com In animal models, ALCAR has been shown to protect against neuroinflammation and oxidative stress, which are often elevated in stress-related disorders. archivesofmedicalscience.com It appears to exert some of these effects by inhibiting the NF-κB/NLRP3 inflammasome pathway through the activation of PPAR-γ. archivesofmedicalscience.com

Research in Neuropathic Pain and Peripheral Neuropathies

ALCAR has been extensively studied for its effects on neuropathic pain and its ability to support nerve health. nih.govnih.govplos.org Research indicates it may offer both pain relief and neuroprotective benefits in various types of peripheral neuropathy, such as those caused by diabetes or certain medications. diabetesjournals.orgaidsmap.comdoi.org

Mechanisms of Analgesic and Antinociceptive Activity

The analgesic effects of ALCAR in neuropathic pain are multifaceted. nih.gov A key mechanism is its ability to modulate the glutamatergic system through epigenetic changes. nih.govresearchgate.net ALCAR acts as an acetyl group donor, leading to the acetylation of the NF-κB p65/RelA subunit. nih.govdoi.org This action enhances the expression of type-2 metabotropic glutamate (mGlu2) receptors in the dorsal root ganglia and spinal cord, which in turn reduces the release of glutamate from sensory nerve fibers, thus dampening pain signals. nih.govresearchgate.net This epigenetic effect is credited with providing long-lasting analgesia even after treatment is discontinued. researchgate.net

Additionally, ALCAR's structural similarity to acetylcholine allows it to exert cholinomimetic effects, and its analgesic action is influenced by both muscarinic and nicotinic antagonists. nih.govnih.gov By increasing the synthesis and release of acetylcholine, ALCAR may potentiate the activation of cholinergic pathways involved in pain modulation. researchgate.netnih.gov Studies in animal models of Fabry disease have also shown that ALCAR induces analgesia by up-regulating mGlu2 receptors. unibo.it

Nerve Regeneration and Protection

ALCAR has demonstrated significant neuroprotective and neurotrophic properties. nih.govunifi.it It plays a role in promoting the regeneration of peripheral nerves following injury. nih.gov In studies on diabetic neuropathy, treatment with ALCAR was associated with an increase in the number of regenerating nerve fiber clusters. diabetesjournals.org Similarly, in rats that underwent sciatic nerve division and repair, ALCAR treatment significantly increased the number of myelinated axons and improved the thickness of the myelin sheath compared to a control group. nih.gov

The neuroprotective effects are also linked to its ability to enhance the action of Nerve Growth Factor (NGF) and other neurotrophic factors. nih.govaidsmap.comunifi.it By strengthening NGF actions, ALCAR supports neuronal survival and regeneration. nih.govresearchgate.net Its antioxidant properties and its role in mitochondrial energy metabolism also contribute to protecting neurons from damage. mdpi.comnih.govdoi.org ALCAR has been shown to prevent neuronal loss after axotomy and improve target organ reinnervation, suggesting it can improve both sensory and motor outcomes after nerve injury. nih.govresearchgate.net

Table 2: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 186
Acetyl-L-carnitine 16223
Glutamate 33032
Acetylcholine 187
R-α-lipoic acid 864
Brain-Derived Neurotrophic Factor (BDNF) 104857250
Chlorimipramine 2801
GABA (Gamma-Aminobutyric acid) 119
Serotonin 5202
Dopamine (B1211576) 681
Nerve Growth Factor (NGF) 135941584

Other Neurological Condition Research Involving this compound

Rett Syndrome Models

Acetyl-L-carnitine (ALC) has been investigated for its potential therapeutic effects in mouse models of Rett syndrome (RTT), a severe neurodevelopmental disorder. nih.govplos.org RTT is primarily caused by mutations in the MECP2 gene and leads to significant motor and cognitive impairments. nih.govplos.org Research in Mecp2 mutant mice has explored whether ALC supplementation can ameliorate some of the symptoms and underlying pathology.

In one study, daily injections of ALC in a mouse model of RTT from birth showed several positive outcomes. nih.gov The treatment was associated with improved weight gain, increased grip strength, and enhanced activity levels in the mutant mice during the early stages of the disease. nih.gov Furthermore, ALC treatment helped prevent metabolic abnormalities and led to a modest improvement in cognitive function early in life. nih.gov Notably, a near-complete rescue of hippocampal dendritic morphology abnormalities was observed with ALC treatment. nih.govplos.org However, the improvements in motor and cognitive functions were not sustained when assessed later in the animals' lives. nih.gov

Another aspect of RTT research involves cardiac dysautonomia, which contributes to a higher incidence of sudden death in patients. frontiersin.orgspringermedicine.com A study investigating the long-term effects of ALC on heart rate variability in girls with RTT found a significant increase in this measure, suggesting a potential neurotrophic action on the cardiac autonomic nervous system. frontiersin.orgspringermedicine.com This effect could potentially reduce the risk of sudden death associated with the syndrome. springermedicine.com

The proposed mechanisms for ALC's effects in these models include its role as an acetyl group donor, which can alter histone acetylation and gene expression, and its ability to stimulate biosynthetic pathways like that of acetylcholine. nih.govplos.org Clinical trials in older children with RTT have reported modest improvements in areas such as sleep, energy level, and communication. plos.orgresearchgate.net

Table 1: Summary of Acetyl-L-carnitine Research Findings in Rett Syndrome Models

Area of Investigation Model/Population Key Findings Reference
Behavioral and Motor Function Mecp2 mutant mice Improved weight gain, grip strength, and activity levels early in treatment. nih.gov
Cognitive Function Mecp2 mutant mice Modest improvement in cognitive function early in treatment. nih.gov
Neuropathology Mecp2 mutant mice Almost complete rescue of hippocampal dendritic morphology abnormalities. nih.govplos.org

| Cardiac Autonomic Function | Girls with Rett Syndrome | Significant increase in heart rate variability. | frontiersin.orgspringermedicine.com |

Multiple Sclerosis-Related Fatigue Research

Fatigue is a prevalent and disabling symptom in multiple sclerosis (MS), affecting a large percentage of patients. mayoclinic.orgdirect-ms.org Research into the effectiveness of acetyl-L-carnitine for MS-related fatigue has yielded mixed results, and there is currently insufficient evidence to definitively recommend its use. mayoclinic.orghancockhealth.org

Some studies have suggested a potential benefit. For instance, some research indicates that acetyl-L-carnitine supplements might alleviate MS-related fatigue, particularly in individuals with low blood levels of L-carnitine. mayoclinic.orgaugustahealth.com One small, randomized, double-blind, crossover study involving 36 MS patients with fatigue compared acetyl-L-carnitine with amantadine (B194251), a common medication for MS-related fatigue. direct-ms.org The results of this study showed that acetyl-L-carnitine was better tolerated and more effective than amantadine in improving scores on the Fatigue Severity Scale. direct-ms.org

However, other studies have not produced conclusive results. mayoclinic.orghancockhealth.orgaugustahealth.com Some research has shown a possible, but not statistically significant, benefit of acetyl-L-carnitine for MS-related fatigue. mayoclinic.orghancockhealth.orgaugustahealth.com A study involving patients with MS and neuromyelitis optica found that low carnitine levels were not associated with increased depression and fatigue, and supplementation with L-carnitine did not improve these symptoms. multiplesclerosisnewstoday.com

The mechanism by which acetyl-L-carnitine might alleviate fatigue is thought to be related to its crucial role in energy metabolism, specifically in transporting fatty acids into the mitochondria for energy production. mayoclinic.orgpracticalneurology.com

Table 2: Selected Studies on Acetyl-L-carnitine for Multiple Sclerosis-Related Fatigue

Study Design Comparison Number of Participants Primary Outcome Measure Result Reference
Randomized, double-blind, crossover Acetyl-L-carnitine vs. Amantadine 36 Fatigue Severity Scale Acetyl-L-carnitine showed a statistically significant improvement compared to amantadine. direct-ms.org
Crossover trial Acetyl-L-carnitine vs. Amantadine 36 Fatigue Severity Scale Small improvement with acetyl-L-carnitine, but neither drug was substantially better than washout periods. jwatch.org

Hepatic Encephalopathy Studies

Hepatic encephalopathy (HE) is a neuropsychiatric complication arising from liver failure, with elevated ammonia (B1221849) levels in the blood playing a significant role in its development. nih.govnih.gov Acetyl-L-carnitine has been investigated as a potential therapy for HE due to its role in metabolic processes that may help reduce ammonia levels. nih.govnih.gov

A meta-analysis of seven randomized controlled trials involving 660 participants with HE found that acetyl-L-carnitine was effective in improving serum ammonia levels. publisherspanel.comelsevier.es The analysis also showed an improvement in the time taken to complete the Number Connection Test, a measure of cognitive function. publisherspanel.comelsevier.es These outcomes were consistent across various subgroups of HE severity. publisherspanel.com The included trials were noted to have high-quality scores, and no significant publication bias was detected. elsevier.es

Another systematic review of five randomized clinical trials with 398 participants also concluded that acetyl-L-carnitine reduces blood ammonium (B1175870) levels compared to a placebo. nih.govresearchgate.netcochranelibrary.com However, this review highlighted that the evidence was of very low quality due to factors such as a high risk of bias, small sample sizes, and all trials being conducted by a single research team in Italy. nih.govresearchgate.netcochranelibrary.com This review found uncertain effects on quality of life and fatigue. nih.govresearchgate.net

The mechanism of action for acetyl-L-carnitine in HE is thought to involve the activation of the urea (B33335) cycle, which converts toxic ammonia into urea for excretion. karger.com By supplementing with L-carnitine, the activity of key enzymes in this cycle may be enhanced, leading to increased ammonia detoxification. karger.com

Table 3: Summary of Meta-Analyses on Acetyl-L-carnitine for Hepatic Encephalopathy

Meta-Analysis/Systematic Review Number of Trials Number of Participants Key Findings Reference
Jiang et al. (2013) / Li et al. (2014) 7 RCTs 660 Effective in improving serum ammonia levels and Number Connection Test completion time. nih.govpublisherspanel.comelsevier.es

Alcohol-Induced Brain Toxicity Research

Chronic alcohol consumption can lead to significant oxidative damage and neuroinflammation in the brain. nih.govnih.gov Research has explored the neuroprotective effects of acetyl-L-carnitine against this type of toxicity.

Studies in mice have demonstrated that chronic ethanol (B145695) administration increases markers of oxidative stress, such as inducible nitric oxide synthase (iNOS) and the formation of 3-nitrotyrosine (B3424624) adducts in frontal cortical neurons. nih.govnih.gov It also activates NADPH oxidase (NOX) in glial cells (astrocytes and microglia), leading to the production of reactive oxygen species (ROS). nih.govnih.gov This glial inflammation is associated with neuronal loss. nih.govnih.gov

Coadministration of acetyl-L-carnitine with alcohol has been shown to significantly reduce this oxidative damage and neuronal loss. nih.govnih.gov Furthermore, ALC helped restore synaptic neurotransmission, as measured by long-term potentiation in brain tissue slices, which was impaired by ethanol feeding. nih.gov The protective mechanism of ALC is attributed to its ability to minimize the alcohol-induced formation of iNOS/nitrotyrosine adducts in neurons and prevent the induction of NOX in glial cells. nih.gov

In a rat model of chronic alcoholism, acetyl-L-carnitine supplementation was found to reduce the depletion of glutathione (B108866) (GSH), a key endogenous antioxidant, particularly in the hippocampus. researchgate.net This was associated with decreased luminescence and hydroxynonenal (HNE) formation, both markers of oxidative stress. researchgate.net ALC treatment also increased the activities of GSH reductase and arginase. researchgate.net Other research in rats has shown that pre-treatment with acetyl-L-carnitine can significantly reduce the accumulation of fatty acid ethyl esters (FAEE), which are implicated in ethanol-induced organ damage, in the brain and other organs. researchgate.net This effect was linked to a decrease in the activity of enzymes involved in FAEE synthesis. researchgate.net Additionally, ALC has been shown to diminish the effects of chronic ethanol-induced endoplasmic reticulum stress in the cerebral cortex of rats. ijcesen.com

These findings suggest that acetyl-L-carnitine may act as a neuroprotective agent against alcohol-induced brain damage by functioning as an antioxidant and anti-inflammatory agent. nih.govresearchgate.net

Table 4: Research Findings on Acetyl-L-carnitine in Alcohol-Induced Brain Toxicity

Model Key Findings Proposed Mechanism Reference
Mice (Chronic ethanol administration) Reduced oxidative damage, neuronal loss, and restored synaptic neurotransmission. Minimized iNOS/nitrotyrosine formation in neurons and prevented NOX induction in glial cells. nih.govnih.gov
Rats (Long-term alcohol treatment) Reduced glutathione depletion and markers of oxidative stress (luminescence, HNE). Increased GSH reductase and arginase activities. researchgate.net
Rats (Short-term ethanol administration) Reduced accumulation of fatty acid ethyl esters (FAEE). Decreased activity of FAEE synthase and GSH transferase. researchgate.net

Systemic Physiological and Pathophysiological Implications of Acetyl Dl Carnitine

Research in Aging Processes and Cellular Senescence

Research into Acetyl-DL-carnitine has uncovered potential implications for the aging process, particularly concerning mitochondrial health and cellular longevity.

Reversal of Age-Related Mitochondrial Decay

Studies in aging rats have demonstrated that supplementation with acetyl-L-carnitine (B1666533) (ALCAR) can counteract the age-related decline in mitochondrial function. pnas.orgpnas.org One of the key indicators of mitochondrial health, the mitochondrial membrane potential, significantly declines with age. ALCAR supplementation has been shown to reverse this decline, bringing the membrane potential in aged rats to a level comparable to that of younger rats. pnas.orgpnas.org This restoration of mitochondrial function is crucial, as mitochondrial decay is considered a major contributor to the aging process. nih.gov

The mechanism behind this reversal appears to be multifaceted. ALCAR replenishes tissue carnitine levels, which naturally decrease with age. pnas.orgdirect-ms.org Carnitine is essential for transporting fatty acids into the mitochondria to be used for energy production through β-oxidation. pnas.orgnih.gov By restoring carnitine levels, ALCAR improves the efficiency of this process. pnas.org

Furthermore, ALCAR has been observed to restore levels of cardiolipin (B10847521), a critical phospholipid in the inner mitochondrial membrane necessary for the proper function of proteins involved in energy production. pnas.orgpnas.orgmdpi.com Age-related declines in cardiolipin can impair mitochondrial transport and energy metabolism. pnas.org Research indicates that ALCAR supplementation can reverse this loss, thereby helping to maintain the structural and functional integrity of the mitochondrial inner membrane. pnas.org Additionally, some studies suggest that ALCAR may stimulate mitochondrial biogenesis, the process of creating new mitochondria, in part by activating key regulatory molecules. esmed.org

ParameterEffect of AgingEffect of Acetyl-L-carnitine Supplementation in Aged SubjectsReference
Mitochondrial Membrane PotentialDecreaseReversal of decline pnas.orgpnas.org
Tissue Carnitine LevelsDecreaseRestoration to more youthful levels pnas.orgdirect-ms.org
Cardiolipin LevelsDecreaseRestoration to levels of young animals pnas.orgpnas.orgmdpi.com
Mitochondrial β-oxidationDeclineImprovement pnas.org
Cellular Oxygen ConsumptionDecreaseIncrease to levels of young rats pnas.org

Impact on Age-Associated Oxidative Damage

The aging process is characterized by an increase in oxidative stress, where the production of reactive oxygen species (ROS) overwhelms the body's antioxidant defenses, leading to damage to cells and tissues. Mitochondria are a primary source of ROS, and their decay with age can lead to increased oxidant leakage. pnas.org

Research on acetyl-L-carnitine (ALCAR) has shown it can have a protective effect against some forms of oxidative stress. aging-us.comimrpress.com Studies in rats indicate that ALCAR can reduce oxidative damage to RNA and DNA in the brain, which is associated with age-related memory loss. wikipedia.org It has also been shown to decrease levels of malondialdehyde, a marker of lipid peroxidation, in the brains of aged mice. researchgate.net

However, the relationship between ALCAR and oxidative stress is complex. Some studies have reported that while ALCAR improves mitochondrial metabolic rate, it might also lead to an increase in oxidant production in certain contexts, particularly at higher doses. pnas.orgpnas.org For instance, one study noted that a high dose of ALCAR in old rats improved metabolic function but also increased markers of oxidative stress in the liver. pnas.org Conversely, other research using lower doses did not observe this increase in oxidative stress in the brain. pnas.org

Combining ALCAR with an antioxidant like lipoic acid has been shown to be effective in not only improving mitochondrial function but also in lowering the levels of oxidants. pnas.orgnih.gov This combination was found to reverse the age-related increase in oxidants and even the additional oxidants induced by high doses of ALCAR alone. pnas.org

Effects on Cellular Longevity and Biomarkers of Aging

Acetyl-L-carnitine has been investigated for its potential to influence cellular longevity and various biomarkers associated with aging. In the nematode C. elegans, a common model organism for aging studies, L-carnitine (B1674952) supplementation has been shown to extend lifespan. aging-us.com This effect is linked to its ability to improve recovery from oxidative stress. aging-us.com Furthermore, studies in budding yeast have demonstrated that acetyl-L-carnitine can extend chronological lifespan. aging-us.com

In rodent models, ALCAR supplementation has been shown to positively impact several age-related biomarkers. As previously mentioned, it can reverse the age-associated decline in mitochondrial membrane potential and cardiolipin levels. pnas.orgnih.gov It also restores the activity of key mitochondrial enzymes like carnitine acetyltransferase (CAT), which shows decreased activity and substrate affinity with age. researchgate.net Feeding old rats ALCAR was found to significantly restore the binding affinity and activity of CAT. researchgate.net

Research has also pointed to the role of ALCAR in modulating apoptosis, or programmed cell death. In peripheral neurons, orally supplemented ALCAR was reported to decrease caspase activation, a key step in apoptosis, by increasing the level of an inhibitor of apoptosis protein. nih.gov

Metabolic Syndrome and Related Disorders Research

This compound's role in fundamental metabolic processes has led to research into its implications for metabolic syndrome and related disorders.

Influence on Lipid Metabolism and Fatty Acid Oxidation Pathways

Acetyl-L-carnitine plays a central role in lipid metabolism, primarily through its involvement in the transport of fatty acids into the mitochondria for oxidation. wikipedia.orgfrontiersin.org This process, known as the "carnitine shuttle," is essential for energy production from fats. nih.govmhmedical.com Long-chain fatty acids are first activated to acyl-CoAs in the cytoplasm. nih.gov The carnitine shuttle, involving enzymes like carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2), then facilitates the transport of these acyl groups across the mitochondrial membranes. mdpi.comoregonstate.edu

Studies suggest that ALCAR supplementation can positively influence lipid profiles. biomedpharmajournal.org In a study on healthy young men, intravenous administration of ALCAR appeared to shift energy utilization from glucose consumption towards fat oxidation. wikipedia.org Research in animal models has shown that ALCAR supplementation can restore decreased tissue carnitine levels and improve impaired lipid metabolism in aged rats. pnas.org It has also been demonstrated to reduce elevated levels of triglycerides, phospholipids (B1166683), and free fatty acids in both serum and liver tissue in a mouse model of abnormal lipid metabolism. biomedpharmajournal.org

The mechanism for these effects is linked to the enhancement of mitochondrial fatty acid β-oxidation. frontiersin.orgfrontiersin.org By increasing the transport of fatty acids into the mitochondria, carnitine can reduce the cytoplasmic availability of free fatty acids, thereby diminishing their conversion into triglycerides. frontiersin.org

Metabolic ProcessRole of Acetyl-L-carnitineObserved Effects of SupplementationReference
Fatty Acid Transport (Carnitine Shuttle)Essential for transporting long-chain fatty acids into mitochondria.Enhances the efficiency of the shuttle. nih.govmhmedical.com
Mitochondrial β-oxidationFacilitates the breakdown of fatty acids for energy.Increases the rate of fatty acid oxidation. pnas.orgfrontiersin.orgfrontiersin.org
Triglyceride LevelsReduces substrate (fatty acids) for triglyceride synthesis.Decreases elevated triglyceride levels in serum and liver. frontiersin.orgbiomedpharmajournal.org
Energy Substrate UtilizationPromotes the use of fat for energy.Shifts metabolism from glucose to fat oxidation. wikipedia.org

Regulation of Branched-Chain Amino Acid Metabolism

The metabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is interconnected with lipid and glucose metabolism. The breakdown of BCAAs generates intermediates, including acetyl-CoA, that can enter the Krebs cycle for energy production. ird.frplos.org

Carnitine acyltransferases, the family of enzymes to which carnitine acetyltransferase belongs, play a role in managing the byproducts of BCAA catabolism. mdpi.com These enzymes facilitate the transport and subsequent oxidation of branched-chain acyl-CoA derivatives. mdpi.com Disruptions in this system can lead to the accumulation of BCAA metabolites, which has been implicated in metabolic disorders. mdpi.com

Research on Insulin (B600854) Resistance and Glucose Tolerance

This compound has been a subject of investigation for its potential role in modulating glucose homeostasis and insulin sensitivity. Research has explored its effects on individuals with insulin resistance, a condition that is a precursor to type 2 diabetes and a risk factor for cardiovascular disease. ahajournals.orgnih.gov The rationale for these investigations is partly based on acetyl-l-carnitine's ability to enhance the oxidation of long-chain fatty acids, the accumulation of which may contribute to insulin resistance in skeletal muscle, and to improve glucose utilization. oregonstate.edu

A pilot study involving nondiabetic subjects at increased cardiovascular risk, segregated by their baseline glucose disposal rate (GDR), provided notable findings. ahajournals.orgnih.gov In subjects with a lower GDR (indicating more severe insulin resistance), a 24-week course of oral acetyl-l-carnitine therapy resulted in a significant increase in their GDR, from 4.89±1.47 to 6.72±3.12 mg/kg per minute. ahajournals.org This group also showed improved glucose tolerance. ahajournals.orgnih.gov Conversely, the treatment had no significant effect on individuals who started with a higher GDR and better insulin sensitivity. ahajournals.orgnih.gov These results are consistent with earlier observations where intravenous infusion of acetyl-l-carnitine acutely improved insulin sensitivity in patients with type 2 diabetes and severe insulin resistance. ahajournals.org

However, not all studies have yielded such definitive results. A meta-analysis of trials suggested that supplementation with acyl-L-carnitine might reduce fasting blood glucose but not resistance to insulin. oregonstate.edu Another randomized controlled trial, the DIABASI study, investigated the effects of six-month oral acetyl-l-carnitine supplementation in hypertensive patients with type 2 diabetes who were already on statin therapy. oup.comresearchgate.net This study found no significant changes in the homeostatic model assessment of insulin resistance (HOMA-IR) index, glucose disposal rate, fasting insulin levels, or glycated hemoglobin compared to placebo. oup.comresearchgate.net Similarly, other studies have reported no significant effect of carnitine supplementation on glucose disposal. d-nb.info The conflicting results suggest that the efficacy of acetyl-l-carnitine on insulin resistance may depend on the patient population's baseline metabolic status and concurrent therapies. nih.govmdpi.com

Summary of Selected Studies on Acetyl-L-carnitine and Insulin Sensitivity
Study/AnalysisPopulationKey FindingReference
Ruggenenti et al. (2009)Nondiabetic subjects with insulin resistance (GDR ≤7.9)Significantly increased Glucose Disposal Rate (GDR) and improved glucose tolerance. ahajournals.org, nih.gov
DIABASI Trial (2018)Hypertensive type 2 diabetes patients on statin therapyNo significant effect on insulin sensitivity, glycemic control, or GDR compared to placebo. oup.com, researchgate.net
Meta-analysis (Ringseis et al., 2012)Human and animal studiesSupplementation improves glucose tolerance in insulin-resistant states; results from deficiency studies are inconsistent. nih.gov
Meta-analysis (Vidal-Casariego et al., 2013)16 trialsSupplementation may reduce fasting blood glucose but not insulin resistance. oregonstate.edu

Research in Cancer Metabolism

Cancer cells exhibit reprogrammed metabolism to support their rapid proliferation and survival. researchgate.net The carnitine system, which includes acetyl-l-carnitine, is a key mediator in the metabolic networks of cancer by facilitating the transport of fatty acids into mitochondria for β-oxidation, a process that generates ATP. nih.govthno.org Research indicates that some tumors rely heavily on fatty acid oxidation (FAO) for energy, overexpressing the enzymes involved in this pathway. nih.gov

Acetyl-l-carnitine's role extends beyond simple energy production. It can modulate metabolic flexibility, influencing the switch between glucose and fatty acid metabolism. researchgate.net Studies have shown that carnitine and its acetylated form can inhibit cancer cell growth both in vitro and in vivo. plos.orgspandidos-publications.com One proposed mechanism is the direct inhibition of histone deacetylase (HDAC) I/II activities, which leads to increased histone acetylation and the accumulation of acetylated histones. plos.orgspandidos-publications.com This epigenetic modification can alter gene expression, for instance, by inducing the expression of the p21cip1 gene, which is involved in cell cycle arrest. plos.org

In colorectal cancer cells, l-carnitine and acetyl-l-carnitine have been shown to reduce cell viability, modulate cellular bioenergetics, and induce oxidative stress. mdpi.com These effects promote mitophagy, a selective form of autophagy for mitochondria, leading to apoptosis (programmed cell death). mdpi.com Furthermore, in colon cancer cells, acetyl-l-carnitine potentiated the anticancer effects of butyrate, another compound known to inhibit cancer cell growth. spandidos-publications.com The transport of acetyl groups by acetyl-l-carnitine can also contribute to the pool of acetyl-CoA in the nucleus, a crucial molecule for histone acetylation and gene regulation. researchgate.net The enzymes of the carnitine system, such as CPT1A, CPT2, and CRAT, have been found to be abnormally expressed in breast cancer, suggesting that carnitine metabolism is reprogrammed at both the metabolite and enzyme levels in this type of cancer. thno.org

Chemotherapy-induced peripheral neuropathy (CIPN) is a significant and often disabling side effect of many anticancer drugs, including taxanes (like paclitaxel) and platinum compounds (like cisplatin). nih.govtandfonline.com Acetyl-l-carnitine was initially considered a promising agent for the prevention and treatment of CIPN due to its neuroprotective properties observed in preclinical models. nih.govnih.gov Animal studies showed that ALC could prevent or reverse neurotoxicity induced by various chemotherapy agents. nih.govtandfonline.com

Early, small, open-label studies in humans also suggested a potential benefit. nih.govdovepress.com For example, one study reported that intravenous acetyl-l-carnitine improved peripheral neuropathy in 73% of patients treated with paclitaxel (B517696) and cisplatin. dovepress.com Another found that oral ALC improved the total neuropathy score in 92% of patients. dovepress.com

However, larger and more rigorous randomized, double-blind, placebo-controlled trials have not only failed to confirm these benefits but have indicated potential harm. ascopubs.org A major study (SWOG S0715) involving women undergoing adjuvant taxane-based chemotherapy for breast cancer found that acetyl-l-carnitine actually increased CIPN compared to placebo. oup.com A long-term follow-up of this trial revealed that the worse CIPN in the acetyl-l-carnitine group persisted for up to two years. oup.commskcc.org Consequently, current clinical practice guidelines, such as those from the American Society of Clinical Oncology (ASCO), strongly recommend against the use of acetyl-l-carnitine for the prevention of CIPN, stating that the harms outweigh the benefits. ascopubs.org

Modulation of Metabolic Pathways in Cancer Cells

Renal Function and Carnitine Homeostasis

The kidneys play a crucial role in maintaining the body's carnitine homeostasis through a combination of endogenous synthesis, excretion, and highly efficient reabsorption. oregonstate.eduwikipedia.orgencyclopedia.pub Under normal conditions, it is estimated that about 95% of filtered free L-carnitine is reabsorbed by the kidneys, keeping urinary excretion low. oregonstate.edu

In individuals with renal disease, this delicate balance is disrupted. nih.gov Impaired kidney function leads to reduced endogenous synthesis of carnitine and, more significantly, decreased reabsorption and inefficient elimination of acylcarnitines. wikipedia.orgencyclopedia.pubmdpi.com This results in increased urinary losses of carnitine, which can lead to systemic carnitine deficiency. wikipedia.org Patients with end-stage renal disease (ESRD), particularly those undergoing hemodialysis, are prone to carnitine insufficiency as the dialysis process itself removes L-carnitine and its short-chain esters from circulation. oregonstate.edunih.gov

The consequence of this impaired homeostasis is an altered carnitine profile, characterized by low plasma concentrations of free carnitine and an increased ratio of acylcarnitine to free carnitine. oregonstate.edu The retention of acetylcarnitine and other acyl-esters can become toxic, altering cellular and mitochondrial functions. encyclopedia.pubmdpi.com For instance, studies have shown that serum acetylcarnitine concentrations significantly increase as renal function declines, which has been hypothesized to be a cause of insulin resistance in patients with chronic kidney disease. nih.gov The resulting carnitine deficiency in muscle and blood can contribute to complications such as anemia, muscle weakness, fatigue, and heart disorders. wikipedia.orgnih.gov

Immunological Modulation Research

This compound has been investigated for its potential immunomodulating activities. nih.govcancer.gov Research suggests it may influence the immune system through various mechanisms, including antioxidant action and the modulation of inflammatory pathways. cancer.govdrugbank.com

Studies have demonstrated that acetyl-l-carnitine possesses anti-inflammatory properties. nih.gov In a rat model of atherosclerosis, ALC administration significantly reduced the serum concentrations of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as C-reactive protein (CRP). nih.gov It also decreased the mRNA levels of these inflammatory markers in aortic and heart tissues. nih.gov Similarly, in a preclinical model of pelvic inflammatory disease, ALC treatment decreased levels of IL-1β and TNF-α and reduced the infiltration of inflammatory cells. nih.gov

The immunomodulatory effects of acetyl-l-carnitine have also been observed in the context of infectious diseases. A clinical trial in patients with active pulmonary tuberculosis found that oral administration of acetyl-l-carnitine upregulated T-dependent antibacterial activity. nih.gov Interestingly, it did not alter the serum levels of TNF-α in these patients, a cytokine that can play a detrimental role in the pathogenesis of tuberculosis. nih.gov Research has also suggested that acetyl-l-carnitine could be a potential therapeutic option to protect against the damage caused by the cytokine storms seen in severe SARS-CoV-2 infections. mdpi.com These findings highlight acetyl-l-carnitine's potential to modulate inflammatory responses, though the precise mechanisms and clinical applications require further elucidation. nih.govfrontiersin.org

Effects on B-lymphoblastoid Cell Lines and Immune Cell Responses

This compound has been investigated for its effects on the proliferation and function of immune cells. Specifically, its impact on B-lymphoblastoid cell lines (BLCL) and its broader immunomodulating properties have been the subject of in vitro research. indiamart.comscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com Studies have utilized O-Acetyl-L-carnitine hydrochloride to examine its influence on the proliferation of these cell lines and its ability to modulate human B and T cell responses to viral antigens, such as the influenza virus. indiamart.comscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com

Beyond its role in cellular proliferation, Acetyl-L-carnitine is recognized for its potential to modulate the immune response. cancer.gov It may influence the maturation of T lymphocytes and has been suggested to downregulate pro-inflammatory cytokines in response to viral challenges. cancer.gov This suggests a potential role in balancing immune reactions. The compound's anti-inflammatory effects are also noted as a key biochemical and physiological action. indiamart.comscientificlabs.co.uk Furthermore, research has pointed to its ability to provide energy to immune cells, which is critical for their function, particularly during an acute phase response to infection or inflammation. This energy provision is essential for processes like phagocytosis and the production of reactive oxygen species (ROS), which are vital components of the innate immune response.

In studies involving human lymphocytes, Acetyl-L-carnitine has demonstrated a protective effect against toxicity induced by certain chemical agents. For instance, it has been shown to offer significant protection against the toxicity induced by 1,2:3,4-diepoxybutane (DEB), a finding that was potentiated by the presence of α-lipoic acid. nih.gov This protective action is linked to its ability to mitigate severe glutathione (B108866) (GSH) depletion and the loss of ATP, which can otherwise lead to cell death. nih.gov

Cardiovascular System Research

This compound's role in the cardiovascular system is multifaceted, with research exploring its impact on heart muscle function, cholesterol metabolism, and blood pressure. It is an endogenous molecule that plays a critical part in cellular energy metabolism by facilitating the transport of acetyl groups into the mitochondria, a process vital for fatty acid oxidation. frontiersin.org

Recent studies have shed light on the relationship between plasma Acetyl-L-carnitine levels and cardiovascular health markers. A 2024 study involving individuals with hyperlipidemia found that plasma ALC levels were significantly lower in this group compared to individuals with normal cholesterol levels. frontiersin.org Specifically, plasma ALC levels were observed to be approximately 42% lower in those with hypercholesterolemia. frontiersin.org The study also established a significant negative correlation between plasma ALC levels and both total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C). frontiersin.org This suggests a potential link between lower levels of Acetyl-L-carnitine and adverse lipid profiles.

Furthermore, research indicates that Acetyl-L-carnitine may play a protective role in cardiovascular health by improving heart muscle function, reducing ischemia, and protecting against oxidative stress. mdpi.com Clinical studies have suggested that carnitine supplementation can lead to improvements in cardiovascular risk factors. For instance, some meta-analyses have pointed to a positive impact on lipid profiles and blood pressure regulation. mdpi.com

Experimental research in animal models has also provided insights into the cardiovascular effects of L-carnitine. In healthy rats, daily administration of L-carnitine was found to alter cardiac metabolism and function, leading to increased acetylcarnitine levels in the myocardium and improved diastolic function. bmj.com This suggests that carnitine supplementation can directly impact heart muscle metabolism and performance.

Research Methodologies and Analytical Approaches for Acetyl Dl Carnitine Studies

Preclinical Animal Models and Experimental Designs

Preclinical research on Acetyl-DL-carnitine (ALC) has employed a variety of animal models and experimental designs to investigate its neuroprotective and cognitive-enhancing properties. These studies are crucial for understanding the compound's mechanisms of action before moving to human trials.

In vivo and In vitro Models for Neurological Conditions

In vivo models are essential for studying the effects of ALC in a whole, living organism. Rodent models are commonly used to simulate human neurological conditions. For instance, in studies of repetitive mild traumatic brain injury (rmTBI), adult male C57BL/6J mice have been subjected to a modified weight drop model to induce injury. frontiersin.org Another in vivo model involves inducing a transient middle cerebral artery occlusion (MCAO) in rats to mimic acute focal cerebral ischemia. nih.gov For studying neurodevelopmental disorders like Rett syndrome, the Mecp21lox mouse model is utilized. plos.org Furthermore, Wistar rats have been used to create models of chemotherapy-induced peripheral neuropathy, such as that caused by oxaliplatin. iiarjournals.org

In vitro models, on the other hand, allow for the investigation of ALC's effects at a cellular level. PC12 cell cultures are used to study the mechanisms of neuroprotection against ischemic insults by subjecting them to oxygen-glucose deprivation (OGD). nih.gov Human neuroblastoma cells have been used in models of Parkinson's disease to assess the preventative effects of ALC in combination with other compounds. researchgate.net These cellular models are valuable for dissecting specific molecular pathways without the complexities of a whole organism.

Methodologies for Assessing Cognitive and Motor Outcomes

A variety of behavioral tests are used to assess the impact of ALC on cognitive and motor functions in animal models. The Morris Water Maze (MWM) is a widely used assessment for spatial learning and memory in mice with rmTBI. frontiersin.org In a rat model of traumatic brain injury (TBI), beam walking is employed to evaluate sensorimotor function, with the number of foot slips indicating the level of impairment. nih.gov The novel object recognition test is another tool used to assess cognitive function, specifically memory, in rats following TBI. nih.gov In studies of Rett syndrome, a battery of tests is used to assess general health, motor, respiratory, and cognitive functions at various stages of symptom progression. plos.org

Biochemical and Molecular Analysis in Preclinical Studies

To understand the underlying mechanisms of ALC's effects, researchers employ a range of biochemical and molecular analyses. In studies of rmTBI, RT-PCR analysis of the cortex and hippocampus is used to measure the mRNA levels of genes associated with neurodegeneration and inflammation, such as MAPT, GFAP, AIF1, GRIA, CCL11, TDP43, and TNF. frontiersin.org Following ischemic injury in vitro, the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and ATPase are measured, along with the concentration of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov In models of TBI, cortical lesion volume is quantified to assess the extent of brain damage. nih.gov Furthermore, 13C-NMR spectroscopy has been used to trace the metabolism of isotopically labeled ALC in the immature rat brain, revealing its role in energy production and neurotransmitter synthesis. nih.gov

Clinical Trial Design and Methodological Considerations

Clinical research on this compound has utilized various study designs to evaluate its efficacy in human populations for a range of conditions.

Randomized Controlled Trials and Observational Studies

Randomized controlled trials (RCTs) are the gold standard for determining the efficacy of a treatment. Several double-blind, placebo-controlled RCTs have been conducted to assess ALC. For example, a 28-week trial investigated the efficacy of ALC in patients with dementia associated with cerebrovascular disease. nih.gov Another 1-year, multicenter RCT evaluated ALC in patients with early-onset Alzheimer's disease. neurology.orgneurology.org The prevention of taxane-induced neuropathy in women undergoing adjuvant breast cancer therapy has also been the subject of a 24-week randomized double-blind trial. ascopubs.orgnih.govnih.gov

In addition to RCTs, observational studies, such as retrospective case-control studies, have been used to gather further evidence on the effects of ALC. One such study investigated the use of ALC in patients with Amyotrophic Lateral Sclerosis (ALS) in Italy. nih.gov Another retrospective analysis looked at the use of ALC as an add-on treatment for fibromyalgia syndrome. mdpi.com

Outcome Measures and Assessment Scales in Clinical Research

A wide array of outcome measures and assessment scales are employed in clinical trials of ALC to quantify its effects on cognitive function, daily living, and other relevant domains.

Cognitive and Global Functioning Scales:

ScaleDescriptionUsed In Studies of
Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) A primary endpoint in many dementia trials, measuring cognitive function. neurology.orgneurology.orgAlzheimer's Disease
Korean version of Montreal Cognitive Assessment (MoCA-K) The primary outcome measure in a study of dementia with cerebrovascular disease. nih.govDementia with Cerebrovascular Disease
Clinical Dementia Rating Scale (CDR) Evaluates the clinical global performance of patients with dementia. nih.govneurology.orgneurology.orgAlzheimer's Disease, Dementia with Cerebrovascular Disease
Korean Mini-Mental State Examination (K-MMSE) A cognitive assessment tool. nih.govDementia with Cerebrovascular Disease
Korean-Color Word Stroop Test (K-CWST) Assesses cognitive functions. nih.govDementia with Cerebrovascular Disease
Controlled Oral Word Association Test (COWAT) A measure of verbal fluency. nih.govDementia with Cerebrovascular Disease

Functional and Symptom-Based Scales:

ScaleDescriptionUsed In Studies of
Korean Instrumental Activity of Daily Living (K-IADL) Assesses the ability to perform daily activities. nih.govDementia with Cerebrovascular Disease
Geriatric Depression Scale (GDS) Measures depressive symptoms. nih.govDementia with Cerebrovascular Disease
Functional Assessment of Cancer Therapy (FACT)-Taxane/Neurotoxicity (NTX) subscale The primary measure for chemotherapy-induced peripheral neuropathy. ascopubs.orgChemotherapy-Induced Peripheral Neuropathy
National Institutes of Health Stroke Scale (NIHSS) Quantifies neurological deficit related to stroke. nih.govAcute Ischemic Stroke
modified Rankin Scale (mRS) Assesses the degree of disability or dependence in daily activities. nih.govAcute Ischemic Stroke
Visual Analogue Scale (VAS) Measures pain intensity. mdpi.comFibromyalgia Syndrome

These varied methodological approaches in both preclinical and clinical research have been instrumental in building the body of evidence surrounding the potential therapeutic applications of this compound.

Challenges in Clinical Research Design and Interpretation

Another layer of complexity arises from the diverse assessment tools and outcome measures used. nih.govneurology.org In studies on chemotherapy-induced peripheral neuropathy (CIPN), a variety of grading scales have been utilized, including both clinical assessments and patient-reported outcomes, which can lead to conflicting results. tandfonline.com Furthermore, the baseline characteristics of patient populations can significantly influence outcomes. For example, in Alzheimer's disease research, the severity of the condition at the start of the trial has been noted as a factor that could explain differing results between studies. mdpi.com

Advanced Analytical Techniques for this compound Research

Magnetic Resonance Spectroscopy (MRS) has emerged as a powerful, non-invasive tool for investigating the metabolic effects of this compound in vivo. elifesciences.org This technique provides direct information on brain and muscle metabolism, allowing for the quantification of various metabolites. elifesciences.orgresearchgate.net

In preclinical studies, 1H-MRS has been used to reveal the neurochemical profile of specific brain regions, such as the nucleus accumbens, and to assess the impact of Acetyl-L-carnitine (B1666533) (LAC) treatment. elifesciences.org For example, research on chronically stressed mice demonstrated that LAC treatment could reverse stress-induced changes in the metabolic profile of the nucleus accumbens. elifesciences.org 13C-NMR studies in the immature rat brain have shown that the acetyl group of Acetyl-L-carnitine is utilized for oxidative energy production and is incorporated into the carbon skeletons of neurotransmitters like glutamate (B1630785) and GABA. nih.gov

In human studies, MRS has been employed to measure acetylcarnitine levels in both muscle and liver. frontiersin.orgnih.gov 1H-MRS can distinguish and quantify intramyocellular lipids and acetylcarnitine, providing insights into skeletal muscle metabolism. researchgate.netfrontiersin.org While some studies have noted challenges in the detection and quantification of acetylcarnitine, emphasizing the need for standardized measurement protocols, others have successfully used MRS to monitor changes in hepatic acetylcarnitine levels following L-carnitine (B1674952) supplementation. frontiersin.orgnih.gov Hyperpolarized 13C MRS is a more recent advancement that has been used to trace the metabolic fate of substrates like pyruvate (B1213749), revealing the role of the acetylcarnitine pool in cardiac energy metabolism. ahajournals.orgahajournals.org This technique has shown that acetylcarnitine acts as a buffer for acetyl-CoA, matching its supply with the metabolic demand of the heart. ahajournals.orgahajournals.org

The ability of MRS to non-invasively monitor metabolic changes makes it a valuable tool for understanding the mechanisms of action of this compound and for identifying potential biomarkers of treatment response.

Table 1: MRS Studies on this compound

Study Focus Model Key Findings Citation
Antidepressant-like effectsChronically-stressed miceLAC treatment reversed stress-induced metabolic changes in the nucleus accumbens. elifesciences.org
Brain metabolismImmature ratThe acetyl moiety of ALCAR is used for energy and neurotransmitter synthesis. nih.gov
Skeletal muscle metabolismTriathletes and active volunteersNo significant difference in muscle acetylcarnitine levels between groups was found, highlighting the need for standardized protocols. frontiersin.org
Cardiac metabolismRat heartAcetylcarnitine buffers acetyl-CoA supply to meet cardiac metabolic demand. ahajournals.orgahajournals.org
Liver metabolismHealthy humans1H-MRS can quantify hepatic acetylcarnitine and detect changes after L-carnitine supplementation. nih.gov

Gene expression profiling and epigenetic assays are providing deeper insights into the molecular mechanisms underlying the effects of this compound. Studies have shown that Acetyl-L-carnitine (ALC) can modulate the expression of various genes. For instance, research using suppression subtractive hybridization in the rat brain revealed that ALC treatment can downregulate the expression of all isoforms of the myelin basic protein gene, suggesting a role in modulating myelin turnover and maintaining its integrity. nih.gov Another study using the same methodology found that ALC upregulates the lysosomal H+/ATPase gene and downregulates the myelin basic protein gene, which are genes altered in some forms of neuronal ceroid lipofuscinosis. researchgate.net

In the context of diabetic neuropathy, microarray analysis of human sural nerve biopsies was used to identify gene expression profiles associated with the progression of the condition. oup.com While ALC treatment was found to be effective in alleviating pain, it did not significantly affect the expression of the 532 genes that were differentially expressed in patients with progressing neuropathy. oup.com

Epigenetic modifications, particularly histone acetylation, are emerging as a key area of interest. Acetyl-L-carnitine, as an acetyl group donor, has been shown to influence histone acetylation, thereby affecting gene expression. plos.orgnih.gov It is proposed that the shuttling of acetylcarnitine links mitochondrial metabolism to histone acetylation. mdpi.comresearchgate.net In a mouse model of Rett syndrome, ALC treatment was hypothesized to alter histone acetylation patterns, leading to changes in gene expression that could ameliorate some of the behavioral deficits. plos.orgnih.gov Furthermore, recent findings suggest that acetyl-carnitine is a precursor for nuclear acetyl-CoA, which supports histone acetylation. biorxiv.org The interplay between Acetyl-L-carnitine, gene expression, and epigenetic modifications is a growing field of research that holds promise for understanding its therapeutic effects.

Proteomic and metabolomic analyses are being utilized to uncover the broader biological impact of this compound. Metabolomics, in particular, has been instrumental in profiling the changes in small molecule metabolites following treatment.

In a study on septic shock, nuclear magnetic resonance (NMR)-based metabolite profiling of serum samples was used to investigate the response to L-carnitine treatment. nih.gov This pharmacometabolomics approach identified differences in the metabolite profiles of survivors and non-survivors, suggesting that it could be a feasible way to identify a pretreatment metabolome of responders. nih.gov In a nonhuman primate model of radiation exposure, ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) was used to identify urinary biomarkers. nih.gov This study found that L-acetylcarnitine was one of several metabolites that were significantly elevated in the urine of irradiated animals, indicating a perturbation of fatty acid β-oxidation. nih.gov

Metabolomics has also been applied to investigate the mechanisms of toxicity and potential rescue strategies. In a study on aluminum oxide nanoparticle-induced toxicity, RNA microarray coupled with metabolomics analysis was used to profile disruptions in small molecular metabolites in human bronchial epithelial cells. nih.gov This analysis facilitated the identification of Acetyl-L-carnitine as a potential agent to ameliorate the mitochondrial dysfunction caused by the nanoparticles. nih.gov

Proteomic studies have also shed light on the effects of Acetyl-L-carnitine. For example, research on the effects of L-carnitine and Acetyl-L-carnitine on Sertoli cells showed that these compounds affect the expression of proteins involved in glucose uptake and regulation. mdpi.com These advanced "omics" approaches are providing a comprehensive view of the metabolic and proteomic changes induced by this compound, offering valuable insights into its mechanisms of action and therapeutic potential.

Table 2: Proteomic and Metabolomic Studies of this compound

Study Focus Methodology Key Findings Citation
Septic shock treatment responseNMR-based metabolomicsIdentified different metabolite profiles in survivors vs. non-survivors, suggesting potential for predicting response. nih.gov
Radiation exposure biomarkersUPLC-QTOF-MS metabolomicsElevated urinary L-acetylcarnitine indicated perturbation of fatty acid β-oxidation. nih.gov
Nanoparticle toxicity rescueRNA microarray and metabolomicsIdentified Acetyl-L-carnitine as a potential mitigator of mitochondrial dysfunction. nih.gov
Male fertilityProteomicsL-carnitine and Acetyl-L-carnitine affect the expression of proteins involved in glucose uptake in Sertoli cells. mdpi.com

Immunohistochemistry and morphological analysis are crucial techniques for visualizing the structural and cellular changes in tissues following treatment with this compound. These methods provide tangible evidence of the compound's effects at a microanatomical level.

In a study investigating the neuroprotective effects of Acetyl-L-carnitine (ALCAR) on the sciatic nerve after injury, immunohistochemistry was used to assess changes in key proteins. nih.gov The study found a decrease in the immunoreactivity of phosphorylated 200-kDa neurofilament (NFP), a marker for axonal integrity, and a redistribution of myelin basic like-protein (MBP) in the damaged nerves of control rats. nih.gov Treatment with ALCAR was shown to counter these neuromorphological changes and increase axonal NFP immunoreactivity, suggesting a neurorestorative effect. nih.gov

Morphological analysis has also been employed to evaluate the effects of this compound on sperm. Studies have shown that supplementation with L-carnitine and its derivatives can lead to improvements in sperm morphology. mdpi.comamegroups.org For instance, a combined treatment of L-carnitine and Acetyl-L-carnitine has been reported to increase normal sperm morphology. mdpi.com

In a mouse model of Rett syndrome, morphological analysis of hippocampal neurons revealed that ALC treatment from birth was associated with an almost complete rescue of dendritic morphology abnormalities. plos.orgnih.gov This finding suggests that ALC may play a role in promoting normal synaptic maturation. plos.orgnih.gov These studies demonstrate the utility of immunohistochemistry and morphological analysis in providing visual confirmation of the cellular and structural benefits of this compound treatment in various pathological conditions.

Future Research Directions and Translational Perspectives for Acetyl Dl Carnitine

Elucidation of Unexplored Mechanisms of Acetyl-DL-carnitine Action

While the role of Acetyl-L-carnitine (B1666533) (ALCAR), a component of this compound, in mitochondrial fatty acid transport is well-established, many of its other mechanisms of action are not fully understood. nih.govdrugbank.com Future research should focus on several promising, yet underexplored, areas. The potential neurotrophic effects of ALCAR, its ability to inhibit mitochondrial permeability transition, and its role in modulating excitotoxicity are all areas that warrant further investigation. nih.govnih.gov

Recent preclinical studies have opened new avenues for exploration. For instance, ALCAR has been shown to improve mitochondrial function in models of Rett Syndrome and prevent metabolic abnormalities. plos.org It also appears to play a role in ameliorating atherosclerosis by modulating cholesterol metabolism through the SREBP2-dependent pathway. frontiersin.org Furthermore, its ability to alter glucose utilization in the brain and its metabolism via the pyruvate (B1213749) recycling pathway present complex mechanisms that require deeper understanding. nih.gov The interaction of ALCAR with neurotransmitter systems, including its potential to increase the synthesis of acetylcholine (B1216132), glutamate (B1630785), dopamine (B1211576), and GABA, is another critical area for future research. plos.org

Key Unexplored Mechanisms of Acetyl-L-carnitine:

Neurotrophic Effects: Investigating the direct and indirect effects of ALCAR on neuronal growth, survival, and differentiation. nih.govnih.gov

Mitochondrial Permeability Transition (MPT): Elucidating the precise mechanisms by which ALCAR may inhibit the MPT pore, a key event in cell death pathways. nih.gov

Excitotoxicity Inhibition: Understanding how ALCAR protects neurons from damage induced by excessive stimulation of glutamate receptors. nih.govnih.gov

Cholesterol Metabolism: Further exploring the SREBP2-dependent pathways and other potential mechanisms by which ALCAR influences cholesterol levels. frontiersin.org

Neurotransmitter Modulation: Characterizing the impact of ALCAR on the synthesis, release, and reuptake of various neurotransmitters. plos.org

Gene Expression: Delving into how ALCAR-donated acetyl groups affect histone acetylation and subsequent gene transcription. plos.org

Identification of Novel Therapeutic Targets and Biomarkers

The diverse effects of Acetyl-L-carnitine suggest that it may interact with a wide range of molecular targets beyond its primary role in fatty acid metabolism. Identifying these novel therapeutic targets is crucial for expanding its clinical applications. For instance, its influence on neuroinflammation and the gut-liver-brain axis presents a promising area for discovering new targets. nih.govresearchgate.net The link between ALCAR and the integrin-linked kinase (ILK) in the context of blood-brain barrier integrity also highlights a potential new therapeutic avenue. core.ac.uk

The development of reliable biomarkers is essential for monitoring the therapeutic efficacy of this compound and for personalizing treatment. Acylcarnitines, including ALCAR, are emerging as potential biomarkers for various conditions. nih.govresearchgate.net Studies have shown that serum levels of ALCAR are significantly lower in individuals with major depressive disorder, suggesting its potential as a diagnostic biomarker. frontiersin.orgresearchgate.net Furthermore, altered levels of acylcarnitines have been associated with prediabetes, gestational diabetes, and an increased risk of type 2 diabetes, indicating their potential as predictive biomarkers. nams-annals.in Targeted metabolomics studies have also identified O-acetyl-L-carnitine as a potential biomarker for major depressive disorder. mdpi.com

Potential Novel Therapeutic Targets and Biomarkers:

CategoryPotential Target/BiomarkerAssociated Condition(s)
Therapeutic Target Integrin-Linked Kinase (ILK)Blood-Brain Barrier Dysfunction
Therapeutic Target Gut-Liver-Brain Axis ComponentsNeurological and Hepatic Disorders
Biomarker Serum Acetyl-L-carnitineMajor Depressive Disorder, Alzheimer's Disease
Biomarker Acylcarnitine ProfilesDiabetes, Cardiovascular Disease, Cancer
Biomarker O-acetyl-L-carnitineMajor Depressive Disorder

Research on this compound in Combination Therapies

Investigating the synergistic effects of this compound with other therapeutic agents could unlock new treatment paradigms. The combination of ALCAR with α-lipoic acid, for example, has shown promise in improving vascular function and reducing blood pressure in patients with coronary artery disease, likely through their complementary roles in mitochondrial function and redox state. nih.gov

In the context of post-COVID syndrome, combining ALCAR therapy with physical exercise has demonstrated improvements in musculoskeletal pain, depression, and quality of life beyond what is achieved with exercise alone. mdpi.com Similarly, for male infertility, the co-administration of ALCAR and L-carnitine (B1674952) has been shown to improve sperm motility. oregonstate.edu There is also interest in exploring ALCAR in combination with standard treatments for conditions like fibromyalgia and chemotherapy-induced peripheral neuropathy, although more rigorous studies are needed to confirm its efficacy and to ensure it does not interfere with the primary treatment. medicaljournalssweden.semdpi.com

Examples of Combination Therapy Research:

CombinationConditionObserved/Potential Benefit
Acetyl-L-carnitine + α-Lipoic AcidCoronary Artery DiseaseImproved vascular function, reduced blood pressure nih.gov
Acetyl-L-carnitine + Physical ExercisePost-COVID SyndromeReduced musculoskeletal pain and depression, improved quality of life mdpi.com
Acetyl-L-carnitine + L-carnitineMale InfertilityIncreased sperm motility oregonstate.edu
Acetyl-L-carnitine + Standard ChemotherapyCancerPotential to mitigate peripheral neuropathy (needs more research) medicaljournalssweden.se

Addressing Methodological Limitations and Enhancing Research Rigor

Future trials should be designed as large-scale, randomized, placebo-controlled studies with standardized methodologies. This includes using consistent and validated scoring systems for assessing outcomes, such as the Visual Analogue Scale (VAS) for pain. plos.org It is also crucial to conduct precise metabolic and pharmacokinetic analyses to understand the dose-response relationship and to determine optimal dosing strategies. medicaljournalssweden.setandfonline.com The lack of long-term follow-up in many studies is another limitation that needs to be addressed to evaluate the sustained effects and potential long-term benefits of ALCAR treatment. frontiersin.org Furthermore, the use of high-throughput techniques like RNA sequencing could provide deeper mechanistic insights. frontiersin.org

Key Methodological Improvements for Future Research:

Standardized Study Designs: Emphasize large, randomized, double-blind, placebo-controlled trials. nih.gov

Homogeneous Patient Populations: Clearly define inclusion and exclusion criteria to ensure comparability across studies. tandfonline.comnih.gov

Validated Outcome Measures: Utilize consistent and reliable assessment tools. tandfonline.complos.org

Pharmacokinetic and Metabolic Analyses: Determine the optimal dose, route of administration, and duration of treatment. medicaljournalssweden.setandfonline.com

Long-Term Follow-up: Assess the sustainability of treatment effects over extended periods. frontiersin.org

High-Throughput Technologies: Incorporate genomics, proteomics, and metabolomics to elucidate mechanisms of action. frontiersin.org

Role of this compound in Precision Medicine Approaches

The variability in patient responses to Acetyl-L-carnitine treatment suggests that a precision medicine approach could optimize its therapeutic benefits. nih.gov Identifying specific patient subgroups who are most likely to respond to ALCAR is a key future research direction. This could be based on their genetic profile, metabolic state, or the underlying pathophysiology of their condition.

The concept of using ALCAR levels as a biomarker to stratify patients is gaining traction. For instance, individuals with lower baseline levels of ALCAR may derive greater benefit from supplementation. mdpi.com This approach could be particularly relevant in conditions like major depressive disorder and early-stage Alzheimer's disease, where decreased ALCAR levels have been observed. frontiersin.orgmdpi.com The gut-liver-brain axis is another area where a precision medicine approach could be applied, as the metabolic effects of ALCAR may be more pronounced in patients with specific liver metabolism profiles. nih.gov Ultimately, integrating data from genomics, metabolomics, and clinical assessments will be crucial for developing personalized ALCAR therapies.

Challenges and Opportunities in Translational Research of this compound

Translating the promising preclinical findings of this compound into effective clinical therapies presents both challenges and opportunities. A major hurdle is the often-conflicting results from clinical trials, which can be attributed to the methodological limitations discussed previously. medicaljournalssweden.setandfonline.com The low oral bioavailability of carnitine supplements is another challenge that may impact their efficacy. mskcc.orgmdpi.com

Despite these challenges, there are significant opportunities for advancing the translational research of this compound. The growing understanding of its multiple mechanisms of action opens up new therapeutic avenues for a wide range of disorders, from neurodegenerative diseases to metabolic syndromes. nih.govfrontiersin.org The development of novel drug delivery systems, such as nanostructured lipid carriers, could enhance the bioavailability and targeted delivery of ALCAR. mdpi.com Furthermore, the increasing use of metabolomics and other "omics" technologies provides powerful tools for biomarker discovery and for elucidating the complex biological pathways influenced by ALCAR. nih.govresearchgate.net Collaborative efforts between basic scientists and clinicians will be essential to design rigorous translational studies that can bridge the gap between preclinical evidence and clinical practice.

Q & A

Basic Research: What are the recommended methods for synthesizing and characterizing Acetyl-DL-carnitine for experimental use?

This compound is typically sourced from commercial suppliers (e.g., Sigma-Aldrich) as a hydrochloride salt (CAS 2504-11-2) for research purposes. Key steps for characterization include:

  • Purity validation : Use high-performance liquid chromatography (HPLC) with LC-MS-grade solvents (e.g., methanol, acetonitrile) to assess purity .
  • Structural confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy or LC-MS/MS with spectral matching against databases like NIST14 to verify molecular identity .
  • Storage : Store at -20°C in a dry, ventilated environment to maintain stability .

Basic Research: Which analytical techniques are optimal for identifying this compound in biological matrices?

  • Liquid chromatography-mass spectrometry (LC-MS/MS) : Use reverse-phase columns and stable-isotope-labeled internal standards (e.g., acetyl-L-carnitine-d3) to enhance quantification accuracy .
  • Differential mobility spectrometry (DMS) : Effective for distinguishing urinary acetylcarnitine isomers in metabolomic studies .
  • Spectral libraries : Cross-reference with NIST14 or MzCloud databases for fragmentation pattern validation .

Advanced Research: How should experiments be designed to investigate this compound's impact on mitochondrial CoA/acetyl-CoA ratios?

  • Mitochondrial suspension preparation : Isolate mitochondria using sucrose density gradients and buffer systems containing Tris-HCl, EDTA, and protease inhibitors .
  • Modulating ratios : Add varying molar ratios of DL-carnitine and this compound (e.g., 11.5:1 or 0.14:1) to manipulate CoASH/acetyl-CoA equilibrium .
  • Activity assays : Measure pyruvate dehydrogenase activity via spectrophotometric assays after quenching samples in HClO₄/ethanol to arrest enzymatic reactions .

Advanced Research: How can researchers resolve contradictions in metabolic flux data involving this compound?

  • Isotopic labeling : Use deuterated analogs (e.g., acetyl-d3-L-carnitine) to track metabolic pathways and distinguish endogenous vs. exogenous sources .
  • Statistical validation : Apply multivariate analysis (e.g., PCA) to datasets generated by UHPLC-QTOF-MS, ensuring calibration curves are validated with internal standards .
  • Control adjustments : Account for matrix effects (e.g., NAD+/NADH ratios) by including uncoupling agents (e.g., FCCP) to stabilize mitochondrial conditions .

Basic Research: What protocols are recommended for preparing this compound standard solutions?

  • Calibration curves : Dissolve this compound hydrochloride in HPLC-grade water or methanol at concentrations ranging from 1 nM to 100 µM. Use SIL analogs (e.g., L-carnitine-methyl-d3) for normalization .
  • Matrix matching : Spike standards into biological matrices (e.g., urine, plasma) to assess recovery rates and matrix interference .

Advanced Research: What are the implications of this compound's stereoisomerism in experimental outcomes?

  • Chiral separation : Utilize chiral columns or capillary electrophoresis to resolve DL-isomers, as biological activity may differ between enantiomers (e.g., L-carnitine vs. D-carnitine) .
  • Enzyme specificity : Test carnitine acetyltransferase (EC 2.3.1.7) activity with pure enantiomers to identify stereochemical preferences .

Advanced Research: How does this compound influence lipid metabolism in cancer cell models?

  • Metabolomic profiling : Treat A549 cells with this compound and analyze fatty acid oxidation via UHPLC-QTOF-MS. Compare with solvent-based controls to isolate drug-specific effects .
  • Pathway analysis : Integrate data with software like MetaboAnalyst to map alterations in β-oxidation or ketone body synthesis pathways .

Basic Research: What safety protocols are essential when handling this compound hydrochloride?

  • Exposure control : Use PPE (gloves, lab coats) and fume hoods to avoid inhalation or skin contact. In case of exposure, rinse with water for 15 minutes .
  • Waste disposal : Dispose of contaminated materials via licensed hazardous waste services to comply with environmental regulations .

Advanced Research: How can researchers validate the equilibrium dynamics of carnitine acetyltransferase (CAT) in vitro?

  • Equilibrium constants : Use the Haldane equation to relate substrate/product ratios (e.g., CoASH/acetyl-CoA) under non-respiring mitochondrial conditions .
  • Time-course assays : Monitor NAD+/NADH ratios and CAT activity at 22°C with rotenone to inhibit electron transport chain interference .

Advanced Research: What strategies mitigate batch-to-batch variability in this compound studies?

  • Supplier audits : Source reagents from certified providers (e.g., Sigma-Aldrich, Boehringer Mannheim) and request certificates of analysis .
  • Inter-laboratory validation : Share protocols and reference standards across labs to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.